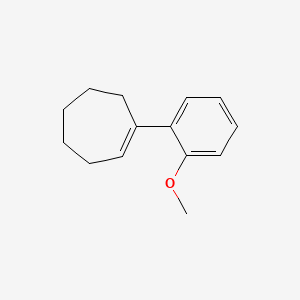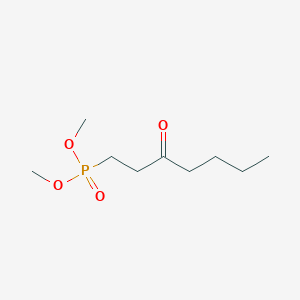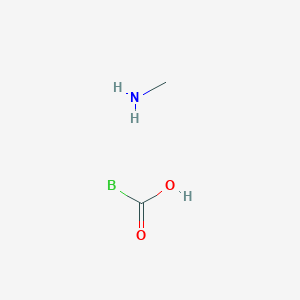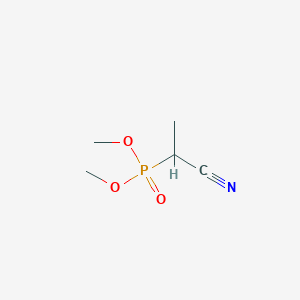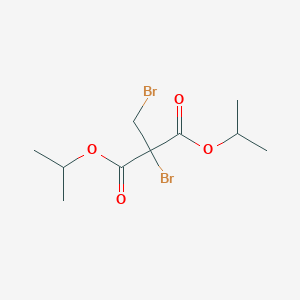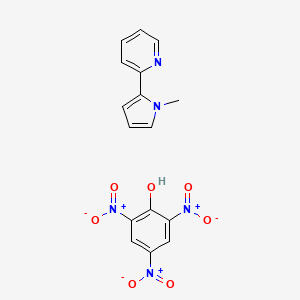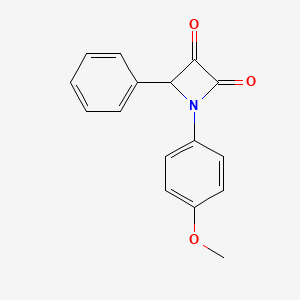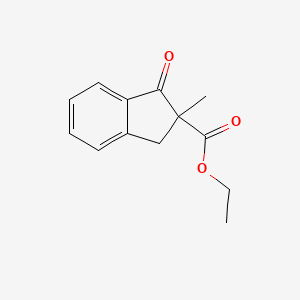![molecular formula C2Cl6S2 B14363057 Dichloro[(trichloromethyl)thio]methanesulfenyl chloride CAS No. 91631-93-5](/img/structure/B14363057.png)
Dichloro[(trichloromethyl)thio]methanesulfenyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro[(trichloromethyl)thio]methanesulfenyl chloride is an organosulfur compound with the molecular formula C2Cl6S2. It is known for its reactivity and is used in various chemical processes. This compound is characterized by the presence of both chlorine and sulfur atoms, making it a versatile reagent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro[(trichloromethyl)thio]methanesulfenyl chloride can be synthesized through the chlorination of trichloromethanesulfenyl chloride. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced reactors and purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro[(trichloromethyl)thio]methanesulfenyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide and peracids.
Reducing agents: Including lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
Dichloro[(trichloromethyl)thio]methanesulfenyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: This compound is used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism by which dichloro[(trichloromethyl)thio]methanesulfenyl chloride exerts its effects involves the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications and changes in their activity. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.
Dichloromethane: A chlorinated solvent with different chemical properties and uses
Uniqueness
Dichloro[(trichloromethyl)thio]methanesulfenyl chloride is unique due to its combination of chlorine and sulfur atoms, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various types of reactions makes it a valuable reagent in both research and industrial applications .
Propriétés
Numéro CAS |
91631-93-5 |
|---|---|
Formule moléculaire |
C2Cl6S2 |
Poids moléculaire |
300.9 g/mol |
Nom IUPAC |
[dichloro(trichloromethylsulfanyl)methyl] thiohypochlorite |
InChI |
InChI=1S/C2Cl6S2/c3-1(4,5)9-2(6,7)10-8 |
Clé InChI |
XDRWABYRHVYKQV-UHFFFAOYSA-N |
SMILES canonique |
C(SC(Cl)(Cl)Cl)(SCl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


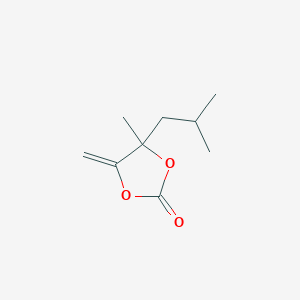
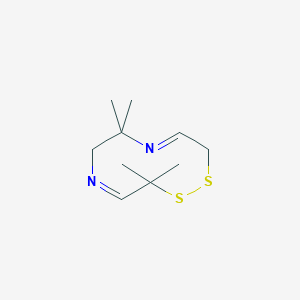
![Ethyl [cyano(phenyl)phosphanyl]acetate](/img/structure/B14362985.png)
